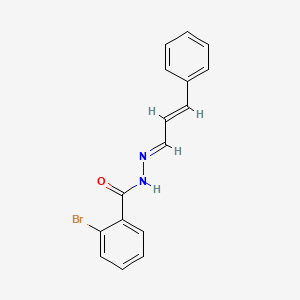![molecular formula C10H6Cl2N2OS B11703558 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 6318-38-3](/img/structure/B11703558.png)
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a sulfanylideneimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the formation of the imidazolidinone ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-thioxoimidazolidin-4-one
- (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxoimidazolidin-4-one
Uniqueness
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have oxo or thioxo groups instead.
Propiedades
Número CAS |
6318-38-3 |
|---|---|
Fórmula molecular |
C10H6Cl2N2OS |
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-2-1-5(7(12)4-6)3-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-3- |
Clave InChI |
XAMWGBWREMYZKV-BAQGIRSFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=S)N2 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate](/img/structure/B11703482.png)

![N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide](/img/structure/B11703493.png)
![(Z)-1-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11703495.png)
![5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11703503.png)


![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11703527.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703531.png)
![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)


